molecular formula C10H19ClN2O4S B6602947 tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate CAS No. 2287247-26-9

tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate

Cat. No. B6602947
CAS RN: 2287247-26-9
M. Wt: 298.79 g/mol
InChI Key: YERFHBXYPCZIBE-MRVPVSSYSA-N
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Description

The compound “tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate” likely contains a tert-butyl group, a chlorosulfonyl group, and a piperazine ring . The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations and has implications in biosynthetic and biodegradation pathways .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into molecules using tert-butyl nitrite (TBN) under solvent-free conditions . Additionally, C(sp2)–S coupling reactions have been promoted using tert-butyl nitrite .


Molecular Structure Analysis

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The incorporation of two tert-butyl groups in molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . For example, the reaction of tert-butyl chloride with OH radicals and Cl atoms has been studied .


Physical And Chemical Properties Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The properties of the transition states in the solvolysis of tert-butyl halides have been studied .

Mechanism of Action

While the specific mechanism of action for this compound is not available, the tert-butyl group is known for its unique reactivity pattern. For example, in the deprotection of tert-butyl carbamate, the tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .

Safety and Hazards

Tert-butyl compounds can be extremely hazardous. For example, tert-butyl lithium is extremely hazardous and can instantly catch fire when it comes into contact with air .

Future Directions

While specific future directions for this compound are not available, the use of tert-butyl groups in chemistry and biology is a topic of ongoing research . For example, tert-Butyloxycarbonyl-protected amino acid ionic liquids have been developed for use in dipeptide synthesis .

properties

IUPAC Name

tert-butyl (2R)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERFHBXYPCZIBE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate

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